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Compound of Interest

Compound Name: Cidofovir Sodium

Cat. No.: B1203970

Executive Summary: This whitepaper provides a comprehensive technical overview of the
antiviral agent cidofovir. It details the history of its discovery, elucidates its mechanism of action
at the molecular level, and presents a thorough examination of its chemical synthesis. Key
guantitative data, including physicochemical properties, pharmacokinetic parameters, and in
vitro antiviral efficacy, are summarized for comparative analysis. Furthermore, this guide
furnishes detailed experimental protocols for both the chemical synthesis of cidofovir and the
biological assays used to determine its antiviral activity. Visual diagrams are provided to
illustrate the mechanism of action and synthetic workflows, offering a clear and concise
reference for researchers, scientists, and professionals in drug development.

Discovery and Development

Cidofovir, a potent acyclic nucleoside phosphonate antiviral, was discovered at the Institute of
Organic Chemistry and Biochemistry in Prague by the distinguished Czech scientist Antonin
Holy.[1][2] The initial antiviral properties of the compound, then known as (S)-HPMPC, were
first reported in 1987. The development of cidofovir was a collaborative effort, notably with the
Rega Institute for Medical Research in Belgium.[3]

Gilead Sciences subsequently acquired the rights and developed the compound for clinical
use.[1][2] After successful clinical trials, cidofovir, under the brand name Vistide®, received its
first FDA approval on June 26, 1996, for the treatment of cytomegalovirus (CMV) retinitis in
patients with AIDS.[1][4] It is marketed by Gilead in the US and by Pfizer in other regions.[1][2]
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Mechanism of Action

Cidofovir exerts its antiviral effect by targeting viral DNA synthesis.[4][5] As a nucleotide
analogue, it must be activated intracellularly to become pharmacologically active.[6] This
activation, however, does not depend on virus-encoded enzymes like thymidine kinase, which
is a notable advantage over some other antiviral agents like acyclovir.[2][7]

The activation process involves two phosphorylation steps carried out by host cellular
enzymes, converting cidofovir into cidofovir monophosphate and subsequently to its active
metabolite, cidofovir diphosphate.[1][8]

Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with
the natural substrate deoxycytidine triphosphate (dCTP) for incorporation into the elongating
viral DNA strand.[9] Its incorporation into the viral DNA chain results in the termination of DNA
elongation, thereby halting viral replication.[1][4] The active metabolite exhibits a significantly
higher affinity for viral DNA polymerases than for human cellular DNA polymerases, with
concentrations needed to inhibit herpesvirus polymerases being 8- to 600-fold lower than those
required to inhibit human DNA polymerases, which accounts for its selective antiviral activity.[1]

[4]

Cidofovir has demonstrated broad-spectrum activity against a range of DNA viruses, including
human herpesviruses (such as CMV), adenoviruses, poxviruses, and human papillomavirus
(HPV).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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